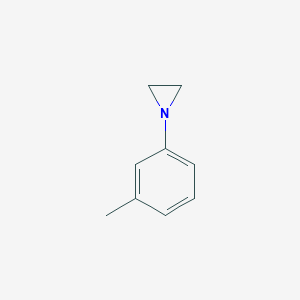
4-Chloro-5-hydroxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-hydroxypyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as cytosine, thymine, and uracil. The presence of a chlorine atom at the fourth position and a hydroxyl group at the fifth position of the pyrimidine ring gives this compound its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-hydroxypyrimidine typically involves the chlorination of 5-hydroxypyrimidine. One common method is the reaction of 5-hydroxypyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. This reaction proceeds efficiently and yields the desired chlorinated product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar chlorination reactions. The process involves heating 5-hydroxypyrimidine with an equimolar amount of phosphorus oxychloride in a sealed reactor under solvent-free conditions. This method is environmentally friendly and suitable for large-scale production .
化学反応の分析
Types of Reactions: 4-Chloro-5-hydroxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically occur under basic conditions or in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4-amino-5-hydroxypyrimidine or 4-thio-5-hydroxypyrimidine can be formed.
Oxidation Products: Oxidation of the hydroxyl group yields 4-chloro-5-pyrimidinone.
Reduction Products: Reduction of the hydroxyl group results in 4-chloropyrimidine.
科学的研究の応用
4-Chloro-5-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Chloro-5-hydroxypyrimidine involves its interaction with specific molecular targets. The chlorine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with nucleic acids, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
類似化合物との比較
5-Chloro-2-hydroxypyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Chloro-5-methylpyrimidine: Similar but with a methyl group instead of a hydroxyl group.
Uniqueness: 4-Chloro-5-hydroxypyrimidine is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyrimidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.
特性
IUPAC Name |
4-chloropyrimidin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-3(8)1-6-2-7-4/h1-2,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBCWHZWJOLCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B11923742.png)
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11923749.png)





![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)




![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)

